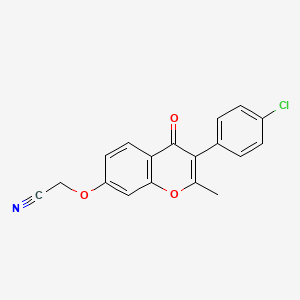
4-(3,4-Dichloro-2-fluorophenylamino)-7-methoxyquinazolin-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-Dichloro-2-fluorophenylamino)-7-methoxyquinazolin-6-ol is a synthetic organic compound that belongs to the class of quinazolinamines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dichloro-2-fluorophenylamino)-7-methoxyquinazolin-6-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Amination Reaction: The initial step involves the reaction of 3,4-dichloro-2-fluoroaniline with a suitable quinazoline derivative under controlled conditions to form the intermediate compound.
Methoxylation: The intermediate is then subjected to methoxylation using methanol in the presence of a base to introduce the methoxy group at the 7th position of the quinazoline ring.
Hydrolysis: The final step involves hydrolysis under acidic or basic conditions to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, precise control of reaction parameters, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(3,4-Dichloro-2-fluorophenylamino)-7-methoxyquinazolin-6-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted quinazoline derivatives.
Aplicaciones Científicas De Investigación
4-(3,4-Dichloro-2-fluorophenylamino)-7-methoxyquinazolin-6-ol has significant applications in scientific research, particularly in:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit epidermal growth factor receptor (EGFR) and other tyrosine kinases.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The compound exerts its effects primarily by inhibiting the activity of specific tyrosine kinases, such as the epidermal growth factor receptor (EGFR). This inhibition prevents the phosphorylation of downstream signaling molecules, thereby blocking the signaling pathways that promote cancer cell proliferation and survival. The compound binds to the ATP-binding site of the kinase, leading to its inactivation.
Comparación Con Compuestos Similares
Similar Compounds
Poziotinib: Another quinazoline derivative with similar EGFR inhibitory activity.
Afatinib: A related compound that also targets EGFR and other members of the ErbB family.
Erlotinib: An EGFR inhibitor used in the treatment of non-small cell lung cancer.
Uniqueness
4-(3,4-Dichloro-2-fluorophenylamino)-7-methoxyquinazolin-6-ol is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for EGFR. This makes it a promising candidate for further development as a targeted cancer therapy.
Propiedades
IUPAC Name |
4-(3,4-dichloro-2-fluoroanilino)-7-methoxyquinazolin-6-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2FN3O2/c1-23-12-5-10-7(4-11(12)22)15(20-6-19-10)21-9-3-2-8(16)13(17)14(9)18/h2-6,22H,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTQHBBUSNGMOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=C(C(=C(C=C3)Cl)Cl)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-isobutyloxalamide](/img/structure/B2620853.png)
![N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2620855.png)

![N-(5-chloro-2-methoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2620858.png)

![1-(3,4-Dimethylphenyl)-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea](/img/structure/B2620863.png)



![N-[(E)-3-Methylsulfonylprop-2-enyl]-4-(piperidin-1-ylmethyl)benzamide](/img/structure/B2620869.png)

![N-[2-Cyano-1-(dimethylamino)propan-2-yl]-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2620873.png)
![1-methyl-3-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2620874.png)
